molecular formula C18H15N5O3S2 B2616495 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 307514-13-2

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B2616495
CAS No.: 307514-13-2
M. Wt: 413.47
InChI Key: WLTWIRNLTJEOAI-UHFFFAOYSA-N
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Description

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide is a novel synthetic compound designed for research purposes, featuring a 1,3,4-thiadiazole core—a heterocyclic scaffold recognized for its significant potential in oncology and enzyme inhibition studies . The 1,3,4-thiadiazole structure is a privileged pharmacophore in medicinal chemistry, known for its metabolic stability and capacity to interact with various biological targets . Recent scientific investigations have highlighted derivatives of 1,3,4-thiadiazole as promising antiproliferative agents, with some compounds demonstrating potent activity against specific human cancer cell lines, potentially through mechanisms such as cell cycle arrest at the G2/M phase or induction of apoptosis and necrosis . Furthermore, related structures have shown efficacy as inhibitors of enzymes like 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in tumor promotion and progression through the arachidonic acid cascade, presenting another avenue for anticancer research . This compound integrates a sulfonamide group, a functional group prevalent in many bioactive molecules, which may contribute to its binding affinity and selectivity. As a research tool, it is intended for the investigation of signaling pathways in neoplastic diseases and for in vitro evaluation of cytotoxic and enzyme inhibitory activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c1-2-16-21-22-18(27-16)23-28(25,26)15-9-7-14(8-10-15)20-17(24)13-5-3-12(11-19)4-6-13/h3-10H,2H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTWIRNLTJEOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved by the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate sulfonyl chloride . The resulting intermediate is then reacted with 4-cyanobenzoyl chloride to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .

Chemical Reactions Analysis

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiadiazole moieties exhibit promising antimicrobial properties. The incorporation of the 5-ethyl-[1,3,4]thiadiazol-2-yl group in this compound suggests potential effectiveness against various bacterial strains. Studies evaluating similar thiadiazole derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure indicates potential as an anticancer agent. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines . The mechanism of action may involve the inhibition of specific enzymes or pathways critical to cancer cell survival.

Acetylcholinesterase Inhibition

Compounds similar to 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In silico studies suggest that the compound may interact effectively with the active site of AChE, potentially leading to cognitive enhancement through increased acetylcholine levels .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against a panel of bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines using derivatives of this compound. The findings revealed that certain modifications to the benzamide structure significantly enhanced anticancer activity, with some compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural motifs include:

  • Sulfamoyl bridge : Enhances solubility and serves as a pharmacophore in enzyme inhibition.
  • 4-Cyano substitution: Modulates electronic effects and steric interactions.
Table 1: Structural Comparison with Analogs
Compound Name / ID Key Substituents / Modifications Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Reference
Target Compound 4-Cyano, 5-ethyl-thiadiazole, sulfamoyl linkage C₁₉H₁₆N₄O₃S₂ 428.48 Not reported Not reported (structural focus)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide Benzoyl (vs. cyano), ethyl-thiadiazole C₂₄H₂₀N₄O₄S₂ 492.57 Not reported Not reported
PB5 (4-Cyano-N-(4-(1-methyl-benzo[d]imidazol-2-yl)phenyl)benzamide) Benzoimidazole (vs. thiadiazole), 4-cyano C₂₂H₁₆N₄O 368.39 203 Anticancer (in vitro)
Compound 6 () Isoxazole-thiadiazole hybrid, benzamide C₁₈H₁₂N₄O₂S 348.39 160 Not reported
8a () Acetyl-pyridinyl-thiadiazole, dual carbonyls C₂₃H₁₈N₄O₂S 414.49 290 Not reported
3b (N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide HCl) Furan, cyclopropylamine C₂₁H₁₉N₃O₂·HCl 405.86 Not reported Anti-LSD1 activity
Key Observations:
  • The sulfamoyl linkage in the target compound may improve metabolic stability compared to esters or amides in analogs like 8b () .
  • The 4-cyano group likely increases polarity compared to phenylcarbonyl or methyl substitutions in analogs .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives generally exhibit high melting points (160–290°C) due to planar structures and intermolecular hydrogen bonding (e.g., compound 8a at 290°C) . The target compound’s melting point is unreported but expected to align with this range.
  • Solubility: Sulfamoyl and cyano groups may enhance aqueous solubility compared to purely aromatic analogs like PB5 .

Biological Activity

The compound 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H15N5O2S\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}_{2}\text{S}

This structure consists of a thiadiazole ring linked to a sulfonamide and a cyano group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) ranging from 32 μg/mL to 66 μg/mL .
  • The presence of halogen substituents on the phenyl ring enhances antibacterial properties, particularly against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented extensively:

  • Compounds structurally related to 4-cyano derivatives have demonstrated cytotoxic effects in various cancer cell lines. For example, certain benzothiazole derivatives showed IC50 values between 3.58 μM to 15.36 μM , indicating potent activity against cancer cells while being significantly safer for normal cells .
  • The mechanism of action includes the induction of apoptosis in cancer cells, with one study reporting an increase in apoptotic cells from 0.89% in control to 37.83% in treated cells .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor:

  • Thiadiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. Some compounds displayed inhibition rates comparable to established drugs like donepezil .
  • Additionally, research suggests that these compounds can modulate metabolic pathways through agonistic activity on PPAR receptors (PPARδ and PPARγ), which are involved in glucose metabolism and lipid homeostasis .

Case Studies

  • Antimicrobial Screening : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The best-performing compounds exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain derivatives led to cell cycle arrest and apoptosis. For instance, compound 4f was noted for its ability to inhibit both BRAF and VEGFR-2 enzymes, crucial targets in cancer therapy .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialS. aureus, E. coli32 - 66 μg/mL
AnticancerVarious Cancer Cell Lines3.58 - 15.36 μM
Enzyme InhibitionAChEComparable to donepezil

Q & A

Q. Characterization Methods :

  • Spectroscopy : 1H/13C-NMR to confirm regiochemistry (e.g., sulfamoyl substitution at C-4 of phenyl) and IR for carbonyl (C=O, ~1678 cm⁻¹) and cyano (C≡N, ~2220 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 427.1) .

Advanced: How can reaction conditions be optimized to improve yields of the sulfamoyl-thiadiazole intermediate?

Answer:
Yield optimization requires careful control of:

  • Temperature : Reflux in ethanol (78°C) for thiadiazole ring closure vs. room temperature for sulfamoylation to minimize side reactions .
  • Catalysts : Use of anhydrous K2CO3 or triethylamine to deprotonate intermediates during nucleophilic substitution .
  • Solvent Polarity : Polar solvents (e.g., acetone) enhance solubility of sulfamoyl precursors, while DMF accelerates coupling reactions .

Example : In , replacing acetone with DMF increased the yield of thiadiazole-acetamide derivatives from 56% to 85% by improving reagent miscibility .

Basic: What in vitro assays are suitable for evaluating anticancer activity, and how should conflicting cytotoxicity data be resolved?

Answer:

  • MTT Assay : Standard for measuring IC50 values against cancer cell lines (e.g., MDA-MB-231 breast cancer, U87 glioblastoma). Protocol includes 48–72 hr incubation and DMSO solubilization .
  • Data Contradictions : Discrepancies between cell lines (e.g., higher IC50 in PC3 prostate vs. MDA-MB-231) may arise from differences in membrane permeability or target enzyme expression. Validate via:
    • Dose-Response Curves : Triplicate experiments to confirm reproducibility.
    • Comparative Analysis : Cross-test with reference drugs (e.g., imatinib, IC50 = 20 μM) to contextualize potency .

Advanced: What computational strategies predict the binding affinity of this compound with fungal CYP51 enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiadiazole-sulfamoyl moiety and the heme-binding pocket of CYP51. Key parameters:
    • Grid Box Size : 60 × 60 × 60 Å centered on the active site.
    • Scoring Function : Analyze ΔGbinding (e.g., VNI derivatives in showed ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds (e.g., between cyano group and Arg-96) .

Advanced: How do substituents on the thiadiazole ring influence biological activity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups enhance electrophilicity, improving enzyme inhibition (e.g., CYP51 IC50 reduced by 40% with -NO2 at C-5) .
  • Hydrophobic Substituents : Ethyl or benzyl groups at C-5 increase lipophilicity, enhancing membrane permeability (e.g., 5-ethyl-thiadiazole derivatives in showed 63% yield and improved cytotoxicity) .

Q. SAR Table :

Substituent (Position)Activity Trend (IC50)Mechanism InsightReference
-OCH3 (C-3 phenyl)IC50 = 9 μM (MDA-MB)Enhanced H-bonding with ATP
-Cl (C-4 phenyl)IC50 = 15 μM (PC3)Halogen bonding with His-259

Basic: What analytical techniques resolve structural ambiguities in sulfamoyl-thiadiazole derivatives?

Answer:

  • X-ray Crystallography : Determines absolute configuration of the thiadiazole ring and sulfamoyl orientation (e.g., used this to confirm dihedral angles < 10° between rings) .
  • 2D NMR : NOESY correlations distinguish between para and meta substitution patterns on the phenyl ring .

Advanced: How can metabolic stability of this compound be assessed for preclinical development?

Answer:

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Key metrics:
    • t1/2 : >60 min suggests suitability for in vivo studies.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .

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